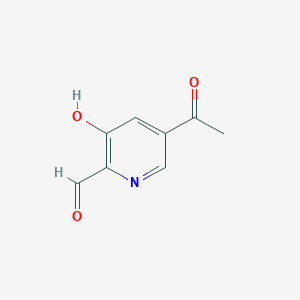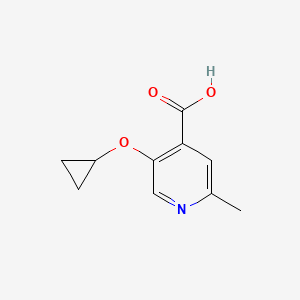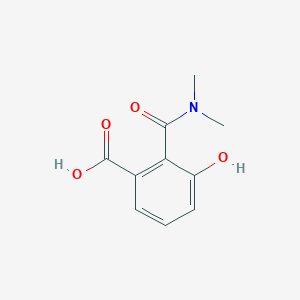
2-Tert-butyl-1-cyclopropoxy-3-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-1-cyclopropoxy-3-iodobenzene is an organic compound with the molecular formula C13H17IO and a molecular weight of 316.18 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and an iodine atom attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 2-Tert-butyl-1-cyclopropoxy-3-iodobenzene involves several steps. One common method includes the iodination of a precursor compound, such as 2-Tert-butyl-1-cyclopropoxybenzene, using iodine or an iodine-containing reagent under specific reaction conditions . The reaction typically requires a solvent like acetonitrile and may involve the use of a catalyst to facilitate the iodination process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
2-Tert-butyl-1-cyclopropoxy-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds or nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acetonitrile as a solvent, catalysts like palladium or copper, and specific temperatures and pressures to optimize the reaction . Major products formed from these reactions depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
2-Tert-butyl-1-cyclopropoxy-3-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions involving iodine-containing compounds.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Tert-butyl-1-cyclopropoxy-3-iodobenzene involves its interaction with molecular targets and pathways. The iodine atom in the compound can participate in various chemical reactions, influencing the reactivity and stability of the compound. The tert-butyl and cyclopropoxy groups also contribute to the compound’s overall chemical behavior, affecting its interactions with other molecules .
Comparaison Avec Des Composés Similaires
2-Tert-butyl-1-cyclopropoxy-3-iodobenzene can be compared with other similar compounds, such as:
1-Tert-butyl-2-cyclopropoxy-3-iodobenzene: This compound has a similar structure but with different positions of the functional groups.
1-Tert-butyl-3-cyclopropoxy-2-iodobenzene: Another isomer with a different arrangement of the functional groups on the benzene ring.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C13H17IO |
|---|---|
Poids moléculaire |
316.18 g/mol |
Nom IUPAC |
2-tert-butyl-1-cyclopropyloxy-3-iodobenzene |
InChI |
InChI=1S/C13H17IO/c1-13(2,3)12-10(14)5-4-6-11(12)15-9-7-8-9/h4-6,9H,7-8H2,1-3H3 |
Clé InChI |
FJUPADUGKPSJFB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=CC=C1I)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


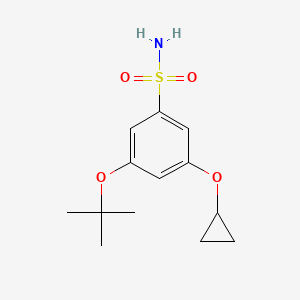
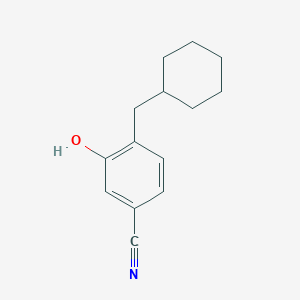

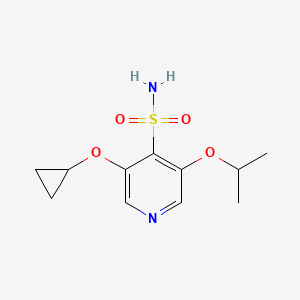

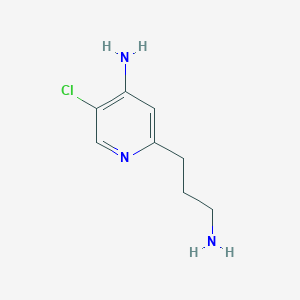

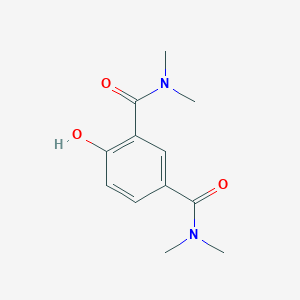
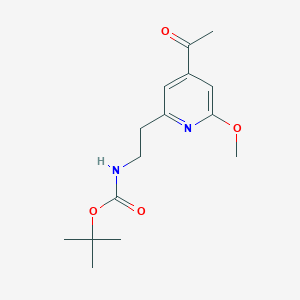
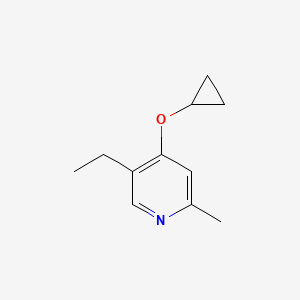
![1-[3-Amino-5-(aminomethyl)phenyl]ethanone](/img/structure/B14838384.png)
